molecular formula C10H9Cl4O4P B13976869 2-Chloro-1-(2,3,4-trichlorophenyl)vinyl dimethyl phosphate CAS No. 37913-85-2

2-Chloro-1-(2,3,4-trichlorophenyl)vinyl dimethyl phosphate

Cat. No.: B13976869
CAS No.: 37913-85-2
M. Wt: 366.0 g/mol
InChI Key: CKRKMPZQCMAKGJ-VMPITWQZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the reaction of 2,3,4-trichlorobenzaldehyde with dimethyl phosphite in the presence of a base, followed by chlorination . The reaction conditions typically include:

    Temperature: Moderate temperatures around 50-70°C.

    Solvent: Common solvents include dichloromethane or toluene.

    Catalyst: Bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent quality and yield. The reaction mixture is subjected to purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions with varying pH levels.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Nucleophiles like hydroxide ions or amines.

Major Products Formed

Scientific Research Applications

[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate has diverse applications in scientific research:

Mechanism of Action

The primary mechanism of action of [(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate involves the inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts nerve signal transmission, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where it forms a covalent bond, preventing the breakdown of acetylcholine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate is unique due to its specific structure, which provides high efficacy against a range of pests while maintaining relatively low toxicity to non-target organisms. Its stability and effectiveness in various environmental conditions also distinguish it from other similar compounds .

Properties

CAS No.

37913-85-2

Molecular Formula

C10H9Cl4O4P

Molecular Weight

366.0 g/mol

IUPAC Name

[(E)-2-chloro-1-(2,3,4-trichlorophenyl)ethenyl] dimethyl phosphate

InChI

InChI=1S/C10H9Cl4O4P/c1-16-19(15,17-2)18-8(5-11)6-3-4-7(12)10(14)9(6)13/h3-5H,1-2H3/b8-5+

InChI Key

CKRKMPZQCMAKGJ-VMPITWQZSA-N

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=C(C(=C(C=C1)Cl)Cl)Cl

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C(=C(C=C1)Cl)Cl)Cl

Origin of Product

United States

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